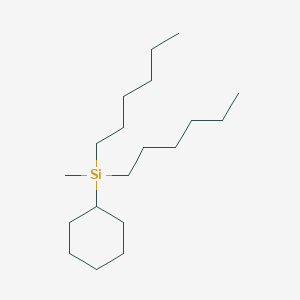![molecular formula C14H17NO4 B14266426 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid CAS No. 131818-18-3](/img/structure/B14266426.png)
3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino group is then introduced to the phenyl ring through a nucleophilic substitution reaction. The final step involves the formation of the prop-2-enoic acid moiety, which can be achieved through various methods, including the Wittig reaction or Heck coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The Boc-protected amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions. The phenyl ring and prop-2-enoic acid moiety provide additional sites for interaction with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid
- 3-[(tert-Butoxycarbonyl)amino]phenylboronic acid
- Nα-Boc-L-2,3-diaminopropionic acid
Uniqueness
3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid is unique due to its combination of a Boc-protected amino group, a phenyl ring, and a prop-2-enoic acid moiety. This structure provides a versatile platform for various chemical modifications and applications in different fields.
Eigenschaften
CAS-Nummer |
131818-18-3 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
IJZRVXKMOGZXQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)

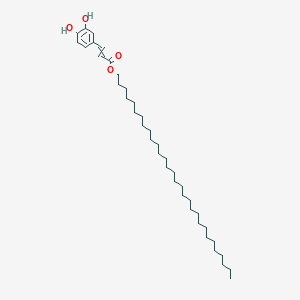

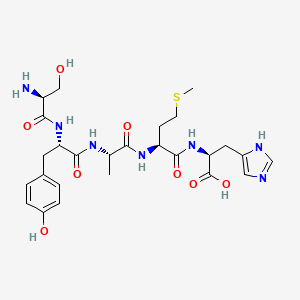
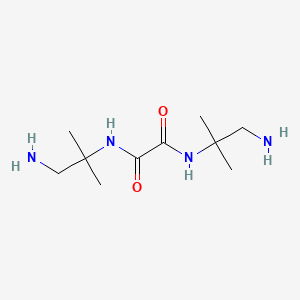

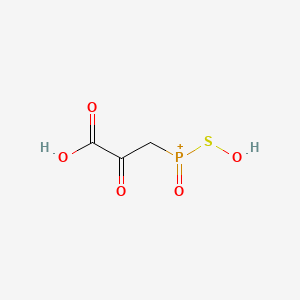
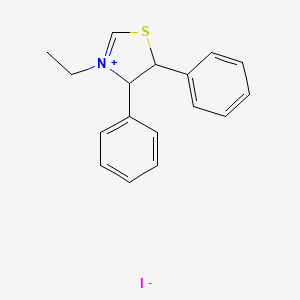

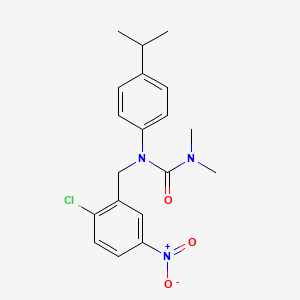
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
